Ethyl 5-(1,1-dimethylethyl)-alpha-methyl-2-oxocyclohexaneacetate
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Overview
Description
Ethyl 5-(1,1-dimethylethyl)-alpha-methyl-2-oxocyclohexaneacetate is an organic compound with a complex structure that includes a cyclohexane ring, an ester functional group, and several substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(1,1-dimethylethyl)-alpha-methyl-2-oxocyclohexaneacetate typically involves multiple steps. One common method includes the esterification of a cyclohexanone derivative with ethyl acetate under acidic conditions. The reaction may require a catalyst such as sulfuric acid to proceed efficiently. The reaction conditions often involve refluxing the mixture to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(1,1-dimethylethyl)-alpha-methyl-2-oxocyclohexaneacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(1,1-dimethylethyl)-alpha-methyl-2-oxocyclohexaneacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-(1,1-dimethylethyl)-alpha-methyl-2-oxocyclohexaneacetate involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis to release active intermediates that interact with enzymes or receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Ethyl 5-(1,1-dimethylethyl)-alpha-methyl-2-oxocyclohexaneacetate can be compared with similar compounds such as:
- Ethyl 4-(1,1-dimethylethyl)-2-oxocyclohexaneacetate
- Methyl 5-(1,1-dimethylethyl)-2-oxocyclohexaneacetate
- Propyl 5-(1,1-dimethylethyl)-2-oxocyclohexaneacetate
These compounds share similar structural features but differ in the alkyl groups attached to the ester functional group. The differences in alkyl groups can influence the compounds’ reactivity, solubility, and biological activity .
Properties
CAS No. |
94022-65-8 |
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Molecular Formula |
C15H26O3 |
Molecular Weight |
254.36 g/mol |
IUPAC Name |
ethyl 2-(5-tert-butyl-2-oxocyclohexyl)propanoate |
InChI |
InChI=1S/C15H26O3/c1-6-18-14(17)10(2)12-9-11(15(3,4)5)7-8-13(12)16/h10-12H,6-9H2,1-5H3 |
InChI Key |
ZOZQCTPXDUIFGG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)C1CC(CCC1=O)C(C)(C)C |
Origin of Product |
United States |
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